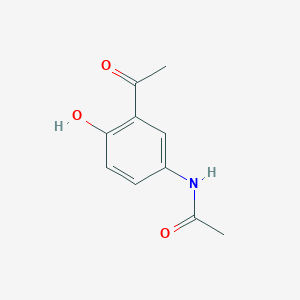

N-(3-Acetyl-4-hydroxyphenyl)acetamide

描述

Nomenclature and Structural Context within Acetamide (B32628) Derivatives

N-(3-Acetyl-4-hydroxyphenyl)acetamide is systematically named according to IUPAC conventions, which clearly define its molecular structure. nih.gov The name indicates an acetamide group (–NHCOCH₃) attached to a phenyl ring which is, in turn, substituted with a hydroxyl group (–OH) at the fourth position (para) and an acetyl group (–COCH₃) at the third position (meta) relative to the acetamide substituent.

It belongs to the broad class of organic compounds known as acetamides, which are characterized by the acetamide functional group. nih.gov Structurally, it is a derivative of acetanilide (B955) (N-phenylacetamide), featuring additional substitutions on the phenyl ring. chemeo.com This substitution pattern is crucial as it differentiates it from its more widely known isomers, such as N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen) and N-(3-hydroxyphenyl)acetamide (metacetamol). hopefullynothinggoesboom.comwikipedia.org Unlike paracetamol, where the hydroxyl group is para to the acetamide group, the presence of an additional acetyl group at the meta position in this compound significantly alters its chemical properties and reactivity.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 7298-67-1 scbt.com |

| Molecular Formula | C₁₀H₁₁NO₃ scbt.com |

| Molecular Weight | 193.20 g/mol nih.gov |

| Synonyms | 3'-Acetyl-4'-hydroxyacetanilide, 5'-Acetamido-2'-hydroxyacetophenone chemicalbook.com |

Historical Perspectives in Synthetic and Medicinal Chemistry Research

Historically, this compound has been recognized and utilized as a key synthetic intermediate. Its value lies in its capacity to serve as a precursor for the synthesis of various other compounds. A significant application in the history of medicinal chemistry is its role as an intermediate in the synthesis of Diacetolol, the principal metabolite of the beta-blocker drug Acebutolol. chemicalbook.comnih.gov This connection firmly places the compound within the developmental lineage of cardiovascular pharmaceuticals.

The synthesis of the compound itself can be achieved through methods like the Fries rearrangement or the acetylation of substituted anilines, highlighting classic organic reactions that have been foundational in synthetic chemistry. researchgate.net Its appearance as a related substance or impurity in the production of certain pharmaceuticals underscores the importance of its characterization and control in drug manufacturing processes.

Current Research Landscape and Emerging Areas

The current research interest in this compound continues to center on its utility as a versatile chemical precursor. Its multifunctional nature makes it an attractive starting material for the synthesis of a range of heterocyclic compounds, such as benzofuran (B130515) derivatives. Heterocyclic chemistry is a cornerstone of drug discovery, and intermediates like this are valuable tools for chemists exploring new molecular scaffolds. uea.ac.ukresearchgate.net

Furthermore, the development of robust analytical techniques is essential for the study of any chemical compound. Research has been conducted to establish reliable methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), for the separation and analysis of this compound. sielc.com These methods are crucial for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies should its derivatives be investigated as potential therapeutic agents. sielc.com

While direct biological applications of this compound are not extensively documented, the broader class of acetamide derivatives is a subject of intense investigation in medicinal chemistry. nih.govontosight.ai These derivatives are being explored for a wide array of pharmacological activities, including as potential selective COX-II inhibitors. galaxypub.coarchivepp.com The structural motifs present in this compound are relevant to this field, making it and its derivatives interesting subjects for future research in drug design and development.

| Property | Value |

|---|---|

| Melting Point | 167-168°C chembk.com |

| Boiling Point (Predicted) | 414.4 ± 35.0 °C chembk.com |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ chembk.com |

| Solubility | Slightly soluble in DMSO and Methanol chembk.com |

Lack of Specific Research Data for this compound Prevents Detailed Analysis of Its Biological Mechanisms

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research data specifically detailing the molecular mechanisms and biological interactions of the chemical compound This compound . While this compound is documented in chemical databases and available from commercial suppliers, extensive investigation into its specific biological activities, as outlined in the requested article structure, has not been published in accessible scientific literature. nih.govscbt.com

The specific areas of inquiry, including enzyme inhibition profiles, receptor binding affinity, and effects on cellular pathways such as inflammation, oxidative stress, and apoptosis, require dedicated experimental studies. Searches for this information have not yielded specific results for this compound.

Research is available for structurally related acetamide derivatives, which have been investigated for various biological activities:

Anti-Inflammatory and Antioxidant Activity: Studies on other acetamide compounds have explored their potential to act as anti-inflammatory and antioxidant agents. For example, research on N-(2-hydroxy phenyl) acetamide has shown it can inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models. researchgate.netovid.com Similarly, various other novel acetamide derivatives have been synthesized and tested for their ability to scavenge free radicals and modulate inflammatory pathways. nih.gov

Enzyme Inhibition: Different classes of acetamide and sulfonamide derivatives have been evaluated as inhibitors for various enzymes, such as chymotrypsin (B1334515) and cholinesterases. ajphs.commdpi.comresearchgate.net

Apoptosis Pathways: The role of other distinct compounds, like N-(4-hydroxyphenyl)retinamide, has been studied in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species and the modulation of apoptosis-related genes. nih.gov

However, these findings are specific to the compounds studied in those papers and cannot be extrapolated to this compound without direct experimental evidence. The precise structure of a chemical compound is critical to its biological function, and even minor changes in molecular structure can lead to vastly different interactions with biological systems.

Due to the strict requirement to focus solely on this compound and the absence of specific data on its enzyme inhibition, receptor binding, or its effects on cellular signaling pathways, it is not possible to generate the requested detailed scientific article. The creation of such an article would necessitate speculation or the incorrect attribution of properties from other related but distinct molecules, which would be scientifically inaccurate.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-acetyl-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)9-5-8(11-7(2)13)3-4-10(9)14/h3-5,14H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQSYMRVTOVKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223257 | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-67-1 | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-acetyl-4-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74PFE28EQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Biological Interactions of N 3 Acetyl 4 Hydroxyphenyl Acetamide

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the interactions between a ligand and its biological target at the molecular level. These techniques predict the binding affinity and conformation of a small molecule within the active site of a protein.

Despite its structural similarity to well-known analgesics, a review of available scientific literature reveals a notable absence of specific molecular docking or molecular dynamics simulation studies for N-(3-Acetyl-4-hydroxyphenyl)acetamide. Research has predominantly focused on its isomer, N-(4-hydroxyphenyl)acetamide (paracetamol), and other structural analogs.

To provide insight into the potential molecular interactions of this compound, we can infer from the computational studies conducted on its close analog, paracetamol, and its metabolites. These studies have primarily investigated interactions with cyclooxygenase (COX) enzymes, cytochrome P450 (CYP) enzymes involved in its metabolism, and other potential targets.

For instance, molecular docking studies with paracetamol and its metabolite N-(4-hydroxyphenyl)-arachidonamide (AM404) have explored their binding to targets such as fatty acid amide hydrolase (FAAH), transient receptor potential cation channel subfamily V member 1 (TRPV1), and cannabinoid receptor 1 (CB1). nih.gov MD simulations have further elucidated the dynamics of these interactions. nih.gov It is plausible that this compound, due to its shared core structure, could engage in similar interactions, although the altered position of the acetyl group would likely influence binding affinity and specificity.

The table below summarizes findings from computational studies on paracetamol and its metabolites, which may serve as a predictive reference for this compound.

| Ligand | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Interaction Type |

| Paracetamol | Cytochrome P450 2E1 (CYP 2E1) | Not specified in detail in the provided results. | Interaction leading to metabolism. nih.gov |

| AM404 (Paracetamol Metabolite) | Cannabinoid Receptor 1 (CB1) | Not specified in detail in the provided results. | Dynamic interactions investigated via MD simulations. nih.gov |

| AM404 (Paracetamol Metabolite) | Transient Receptor Potential Vanilloid 1 (TRPV1) | Not specified in detail in the provided results. | Dynamic interactions investigated via MD simulations. nih.gov |

| NAPQI (Paracetamol Metabolite) | Transient Receptor Potential Vanilloid 1 (TRPV1) | Arg557 | Hydrogen bonding observed in MD simulations. nih.gov |

Note: The data presented in this table is for N-(4-hydroxyphenyl)acetamide (paracetamol) and its metabolites. No direct molecular docking or simulation data was found for this compound in the reviewed literature.

Comparative Analysis of Mechanism of Action with Structural Analogs

The mechanism of action of this compound is best understood by comparing it with its structural analogs, which have been more extensively studied. The primary analogs for comparison are N-(4-hydroxyphenyl)acetamide (paracetamol), phenacetin, and acetanilide (B955). The central mechanism for the analgesic and antipyretic effects of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.

This compound is suggested to act similarly to non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of COX enzymes, which in turn reduces the synthesis of prostaglandins (B1171923)—key mediators of pain and inflammation. nih.gov Some evidence suggests it may exhibit a degree of selective inhibition of COX-2. nih.gov

N-(4-hydroxyphenyl)acetamide (Paracetamol) , the most well-known analog, exerts its analgesic and antipyretic effects primarily through the inhibition of COX enzymes within the central nervous system. nih.govjaper.in This central action is a key differentiator from many traditional NSAIDs that have more pronounced peripheral effects. nih.gov Its anti-inflammatory activity is considered weak. The precise mechanism is still a subject of research, with evidence pointing towards its metabolite, AM404, playing a significant role in its analgesic effects. ias.ac.in

Phenacetin also functions by inhibiting the synthesis of prostaglandins via the COX pathway. nih.govresearchgate.netresearchgate.net A significant aspect of its pharmacology is that it is metabolized in the body to paracetamol, which is responsible for a large part of its therapeutic effects. researchgate.netresearchgate.net However, due to its toxicity, particularly nephrotoxicity, its use has been largely discontinued (B1498344). orientjchem.org

Acetanilide , a historical precursor in this class of analgesics, also acts by inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) production. jptcp.com In the body, acetanilide is largely metabolized to paracetamol. However, a minor metabolic pathway leads to the formation of aniline, which is toxic and can cause methemoglobinemia, leading to the discontinuation of its therapeutic use. jptcp.com

The following table provides a comparative overview of the mechanisms of action and key characteristics of this compound and its structural analogs.

| Compound | Primary Mechanism of Action | Key Metabolic Pathways | Notable Characteristics |

| This compound | Inhibition of cyclooxygenase (COX) enzymes, potentially with COX-2 selectivity. nih.gov | Not extensively documented in the provided results. | Investigated for antimicrobial and anti-inflammatory effects. nih.gov |

| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Central inhibition of COX enzymes. nih.govjaper.in | Metabolized by cytochrome P450 to NAPQI (toxic metabolite in overdose) and by FAAH to AM404 (active metabolite). nih.govias.ac.in | Widely used analgesic and antipyretic with weak anti-inflammatory effects. japer.in |

| Phenacetin | Inhibition of prostaglandin synthesis via COX enzymes. nih.govresearchgate.netresearchgate.net | Metabolized to paracetamol, which contributes significantly to its activity. researchgate.netresearchgate.net | Largely discontinued due to nephrotoxicity. orientjchem.org |

| Acetanilide | Inhibition of COX-1 and COX-2 enzymes. jptcp.com | Primarily metabolized to paracetamol; a minor pathway produces toxic aniline. jptcp.com | Historical analgesic, replaced by safer alternatives due to toxicity (methemoglobinemia). jptcp.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity

Alterations to the core structure of N-(3-Acetyl-4-hydroxyphenyl)acetamide, both on the phenyl ring and the acetamide (B32628) side chain, can profoundly affect its biological activity.

The substitution pattern on the phenyl ring is a critical determinant of the molecule's interaction with biological targets. Studies on analogous compounds highlight the importance of the position and nature of substituents. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, variations in the phenyl ring substituents led to significant differences in their biological profiles. nih.gov

Key findings from related N-phenylacetamide analogues indicate:

Hydroxyl and Methoxy Groups: The presence of a hydroxyl (-OH) group, as seen in the subject compound, is often vital. In studies of N-(4-hydroxyphenyl)acetamide (Acetaminophen), this group is central to its activity. researchgate.netnih.gov Similarly, for N-(3-hydroxy-4-methylphenyl)acetamide, the hydroxyl and methyl groups are noted to be important in modulating biological activity. ontosight.ai

Halogenation: Introducing halogens can alter lipophilicity and electronic properties. The compound N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity of Acetaminophen (B1664979) and is subject to strict limits due to toxicological alerts associated with aromatic chloro-acetanilides. researchgate.net

Nitro Groups: The introduction of nitro (-NO2) groups, as seen in N-(2-hydroxy-5-nitrophenyl) acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide, can confer specific biological activities, including influencing gene expression. mdpi.com

Other Functional Groups: Research on N-(substituted phenyl)-2-chloroacetamides demonstrated that groups like cyano (-CN) and acetyl (-COCH3) influence properties such as the topological polar surface area (TPSA), which affects cell permeability. nih.gov

The following table, adapted from data on N-(substituted phenyl)-2-chloroacetamides, illustrates how different substituents on the phenyl ring affect a key molecular descriptor related to permeability. nih.gov

| Compound Analogue | Phenyl Ring Substituent | TPSA (Ų) | Predicted Permeability |

| SP8 | 4-COCH₃ | 46.17 | Favorable |

| SP9 | 4-OH | 52.89 | Favorable |

| SP10 | 4-CN | 46.17 | Favorable |

| SP11 | 3-CN | 46.17 | Favorable |

This table is for illustrative purposes based on data from related compounds to show the effect of substituent changes.

The acetamide group (-NHCOCH₃) is not merely a structural linker but an active participant in molecular interactions, often forming crucial hydrogen bonds with target enzymes. archivepp.com Modifying this moiety can lead to derivatives with altered activity, selectivity, and pharmacokinetic profiles.

Examples of such modifications in related structures include:

Alkyl Chain Substitution: Replacing the acetyl group's methyl with a chloromethyl group, as in N-(substituted phenyl)-2-chloroacetamides, is a common strategy to explore changes in reactivity and biological activity. nih.gov

Incorporation of Heterocycles: In the pursuit of novel COX-II inhibitors, the acetamide moiety has been used as a spacer to link the core phenyl ring to various heterocyclic systems like pyrazole (B372694) and triazole, which can enhance binding affinity and selectivity. archivepp.com

Esterification: The hydroxyl group of the closely related N-(4'-hydroxyphenyl)acetamide can be esterified with acids that possess anti-inflammatory action, creating mutual prodrugs where the two active molecules are linked via the acetamide-bearing scaffold. google.com

Conformational Analysis and its Influence on Bioactivity

The three-dimensional arrangement of atoms (conformation) of this compound is critical for its ability to bind to its biological targets. Conformational analysis of this and related molecules reveals key structural features that influence bioactivity.

In many acetanilide (B955) derivatives, the acetamide group is not coplanar with the phenyl ring. For example, in the crystal structure of N-(3-chloro-4-hydroxyphenyl)acetamide, the acetamide substituent is significantly twisted out of the phenyl plane, with a dihedral angle of 58.61°. researchgate.net Similarly, N-(4-hydroxyphenyl)acetamide also deviates from complete planarity. researchgate.net This twist is a common feature and is crucial because it positions the hydrogen bond donors and acceptors of the acetamide group in a specific orientation for interaction with receptor sites.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its analogues targeting COX enzymes, the key pharmacophoric features include:

A hydrogen bond donor (the phenolic -OH group).

A hydrogen bond acceptor (the carbonyl oxygen of the acetyl or acetamide group).

An aromatic ring to engage in hydrophobic interactions.

Once a pharmacophore is established, lead optimization strategies are employed to refine the structure of a lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. 3biotech.com This iterative process involves synthesizing and testing new analogues based on SAR data. 3biotech.com

A successful lead optimization campaign on a related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold for cancer treatment illustrates this process. nih.gov Systematic modifications were made to the core structure, leading to the discovery of a lead compound with high potency against both sensitive and resistant cancer cell lines, coupled with good pharmacokinetic properties. nih.gov This demonstrates how SAR insights are translated into improved therapeutic candidates.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies employ computational models to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs These models use calculated molecular descriptors to predict the activity of novel compounds, thereby guiding synthetic efforts.

A QSAR analysis performed on a series of twelve N-(substituted phenyl)-2-chloroacetamides provides a relevant example of this approach in action. nih.gov In that study, cheminformatics prediction models (Molinspiration, SwissADME, PreADMET, and PkcSM) were used to correlate molecular structure with antimicrobial potential. nih.gov The study found that all tested compounds adhered to Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov

Key molecular descriptors analyzed in such studies include:

Topological Polar Surface Area (TPSA): This descriptor is related to the hydrogen bonding potential of a molecule and is a good predictor of its permeability across cell membranes. Compounds with TPSA in an optimal range (e.g., 46-53 Ų) were predicted to have high permeability. nih.gov

Lipophilicity (logP): The octanol-water partition coefficient is crucial for membrane transport and interaction with hydrophobic pockets in target proteins. nih.gov

Electronic and Topologic Features: Other studies on acetamide derivatives have shown the importance of descriptors like partial charges on specific atoms and topological indices (e.g., Wiener index) in predicting anticonvulsant activity. kg.ac.rs

The table below summarizes calculated properties for some N-(substituted phenyl)-2-chloroacetamide analogues, demonstrating the use of cheminformatics in SPR. nih.gov

| Compound Analogue | Phenyl Ring Substituent | Molecular Weight | LogP | TPSA (Ų) |

| SP2 | 4-CH₃ | 183.63 | 1.83 | 29.10 |

| SP4 | 4-Cl | 204.05 | 2.21 | 29.10 |

| SP5 | 4-Br | 248.51 | 2.37 | 29.10 |

| SP8 | 4-COCH₃ | 211.64 | 1.34 | 46.17 |

| SP9 | 4-OH | 185.61 | 1.33 | 52.89 |

This table is for illustrative purposes based on data from related compounds to demonstrate QSAR/cheminformatics principles.

Such QSAR models provide valuable insights, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process. researchgate.net

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G, are employed to determine a molecule's optimized geometry, vibrational frequencies, and various thermodynamic properties. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower reactivity. nih.gov This analysis provides insight into the charge transfer interactions that can occur within the molecule. nih.gov Although FMO analysis is a powerful predictive tool, specific calculated HOMO and LUMO energy values for N-(3-Acetyl-4-hydroxyphenyl)acetamide have not been detailed in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Landscape and Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a molecule, including its conformational changes (the different shapes it can adopt) and its interactions with its environment, such as a solvent or a biological macromolecule like a protein. chemrxiv.orgnih.gov

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated shapes and the energy barriers between them. Furthermore, if the compound is being investigated as a potential drug, MD simulations are crucial for understanding how it binds to its target protein. nih.gov These simulations can predict the stability of the protein-ligand complex, identify key amino acid residues involved in the interaction, and estimate the binding free energy, which correlates with the ligand's potency. mdpi.com Despite the utility of this technique, specific studies publishing the results of molecular dynamics simulations on this compound were not found in the existing literature.

Virtual Screening and Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. semanticscholar.org Using docking programs, each molecule in a digital library is computationally fitted into the three-dimensional structure of a target's binding site, and a scoring function is used to estimate its binding affinity. semanticscholar.orgmdpi.com This process allows researchers to prioritize a smaller number of promising candidates for experimental testing. This compound could be included as one of many compounds in such a screening library to assess its potential against various biological targets.

Moreover, the chemical structure of this compound can serve as a "scaffold" or starting point in drug design. Medicinal chemists can use its core structure as a template, computationally adding or modifying functional groups to design new analogues with improved potency, selectivity, or pharmacokinetic properties.

In Silico Prediction of Biological Activities and ADMET Profiles

In silico models are widely used to predict the biological activities and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound early in the drug discovery process. researchgate.netjonuns.com These predictive models are typically built using data from previously tested compounds and employ machine learning or quantitative structure-activity relationship (QSAR) approaches. Predicting ADMET properties is crucial, as unfavorable pharmacokinetics and toxicity are major reasons for drug candidate failure in clinical trials. researchgate.net

For this compound, various ADMET characteristics can be computationally predicted. These predictions help assess its potential as a drug candidate. Publicly available databases and predictive software provide estimates for a range of physicochemical and pharmacokinetic properties. nih.govnih.govnih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 193.20 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral drugs (Lipinski's Rule). |

| XLogP3 | 0.5 | Logarithm of the octanol-water partition coefficient, an indicator of lipophilicity. Values between -0.4 and +5.6 are typical for drug-like molecules. |

| Hydrogen Bond Donors | 2 | Number of hydrogen atoms bonded to electronegative atoms (O, N). Fewer than 5 is preferred for good membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Number of electronegative atoms (O, N) with lone pairs. Fewer than 10 is preferred for good membrane permeability. |

| Rotatable Bond Count | 3 | A measure of molecular flexibility. Fewer than 10 is generally associated with better oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 75.7 Ų | Sum of surfaces of polar atoms; influences membrane transport. Values <140 Ų are associated with good cell permeability. |

Data sourced from computational predictions available in the PubChem database. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of N-(3-Acetyl-4-hydroxyphenyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons will appear as multiplets or doublets, with their specific chemical shifts and coupling constants revealing their substitution pattern on the phenyl ring. The methyl protons of the two acetyl groups and the protons of the amide and hydroxyl groups will also produce characteristic signals.

¹³C NMR: The carbon NMR spectrum will display separate signals for each carbon atom in a different electronic environment. This includes the carbonyl carbons of the acetyl and acetamide (B32628) groups, the carbons of the phenyl ring, and the methyl carbons.

A representative table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on established principles and data for analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.0 | 115 - 140 |

| Phenolic OH | 9.0 - 10.0 (broad) | - |

| Amide NH | 9.5 - 10.5 (broad) | - |

| Acetyl COCH₃ | ~2.6 | ~26 |

| Acetamide COCH₃ | ~2.1 | ~24 |

| Acetyl C O | - | ~202 |

| Acetamide C O | - | ~169 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

For this compound (C₁₀H₁₁NO₃), the expected monoisotopic mass is approximately 193.0739 g/mol . nih.govscbt.com HRMS analysis using techniques like electrospray ionization (ESI) would confirm this exact mass. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation would involve the cleavage of the amide and acetyl side chains.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 194.08118 | 139.8 |

| [M+Na]⁺ | 216.06312 | 147.3 |

| [M-H]⁻ | 192.06662 | 142.7 |

| [M+NH₄]⁺ | 211.10772 | 158.5 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds, which are characteristic of the functional groups present.

For this compound, the IR spectrum would prominently feature:

A broad absorption band for the O-H stretch of the phenolic hydroxyl group.

An N-H stretching band for the amide group.

Two distinct C=O stretching bands for the ketone and amide carbonyl groups.

C-H stretching bands for the aromatic ring and methyl groups.

C=C stretching bands within the aromatic ring.

Vapor phase IR spectra for this compound are available in spectral databases. nih.gov Theoretical studies on related molecules like N-(4-hydroxyphenyl) acetamide (Paracetamol) have also been conducted to analyze their vibrational spectra. researchgate.net

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | 1660 - 1700 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts. These methods are widely used for purity assessment and for preparative isolation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

A specific RP-HPLC method for analyzing this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC), which employs columns with smaller particle sizes (e.g., sub-2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com

A summary of a typical HPLC method is provided below.

| Parameter | Condition |

| Technique | Reverse-Phase HPLC |

| Stationary Phase | Newcrom R1 (or similar C18 column) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Application | Purity assessment, preparative isolation, pharmacokinetics |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chemical compounds. nih.gov Given the polarity and relatively low volatility of this compound due to its hydroxyl and amide groups, direct analysis by GC may be challenging. However, the compound can be chemically modified through derivatization to create a more volatile and thermally stable analogue suitable for GC analysis. The coupled mass spectrometer then provides identification and structural information for the separated components. Spectral data for this compound using GC-MS is available in public databases. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for elucidating the molecular structure, conformation, and packing of this compound in its solid state. The analysis involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be determined. This yields fundamental structural information, including bond lengths, bond angles, and torsion angles. Furthermore, the analysis reveals the crystal lattice parameters (unit cell dimensions) and the space group, which describes the symmetry of the crystal. This detailed structural information is crucial for understanding the compound's physical properties and its interactions at a molecular level. While the specific crystallographic data for this compound is not widely detailed in publicly available literature, the application of this technique would provide unambiguous proof of its molecular connectivity and stereochemistry.

Thermal Analysis Techniques for Polymorphism and Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. nih.gov For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for investigating its stability and potential polymorphism. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, and stability. DSC is a key technique for detecting polymorphic transitions, which appear as endothermic or exothermic events on a DSC thermogram. tainstruments.com It is also used to precisely determine the melting point of the compound. nih.gov

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a compound by measuring changes in its mass as a function of temperature. nih.gov A TGA curve shows the temperatures at which the compound begins to decompose and can indicate the presence of solvates or hydrates through mass loss at lower temperatures.

For this compound, a reported melting point is available, which is a critical parameter determined by thermal analysis.

| Property | Value |

| Melting Point | 167-168°C chembk.com |

This melting point represents a key physical characteristic of the compound. A comprehensive thermal analysis using DSC would confirm this transition and could reveal other thermal events, such as recrystallization or polymorphic transformations, if they occur. A TGA analysis would establish the temperature range within which the compound is stable before thermal decomposition begins.

Preclinical Research and Pharmacological Profiling of N 3 Acetyl 4 Hydroxyphenyl Acetamide and Derivatives

In Vitro Biological Activity Assessments

The in vitro evaluation of N-(3-Acetyl-4-hydroxyphenyl)acetamide and its derivatives has spanned various biological activities, including antimicrobial, anti-inflammatory, anticancer, antitubercular, and antioxidant effects.

Antimicrobial Efficacy and Biofilm Inhibition

While direct studies on the antimicrobial and biofilm inhibitory properties of this compound are not extensively available in the reviewed literature, the broader class of acetamide (B32628) derivatives has demonstrated notable activity in this area. For instance, various N-substituted acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netnanobioletters.com Some N-benzamide derivatives have shown significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com

Biofilm formation is a critical factor in the development of persistent and drug-resistant infections. nih.govfrontiersin.org Research into biofilm inhibition has identified several synthetic small organic molecules, including imidazole (B134444) and indole (B1671886) derivatives, that can interfere with biofilm formation by targeting quorum sensing systems or the production of extracellular polymeric substances (EPS). nih.govfrontiersin.orgfrontiersin.org For example, certain 2-phenyl-N-(2-oxotetrahydrofuran-3-yl)acetamide derivatives have been shown to inhibit biofilm formation in Leptospirillum ferrooxidans. cabidigitallibrary.org Although specific data for this compound is lacking, the established antimicrobial and antibiofilm potential of the acetamide scaffold suggests that this compound and its derivatives warrant further investigation in this domain.

Anti-inflammatory Properties in Cell-Based Models

The anti-inflammatory potential of acetamide derivatives has been explored in various in vitro models. A closely related isomer, N-(2-hydroxyphenyl)acetamide (also known as 2-acetaminophenol or NA-2), has demonstrated significant anti-inflammatory and anti-arthritic properties. researchgate.net Studies on this compound have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in adjuvant-induced arthritic rats. researchgate.net Furthermore, a patent has described esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acid derivatives as possessing strong anti-inflammatory action. google.com

Research on other acetamide derivatives has also indicated their potential to mitigate inflammatory responses. A study on various acetamide derivatives revealed their ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages, which are key mediators of inflammation. nih.govresearchgate.net These findings suggest that the this compound scaffold is a promising candidate for the development of novel anti-inflammatory agents.

Anticancer Activity and Cytotoxicity Studies

The cytotoxic effects of acetamide derivatives against various cancer cell lines have been a significant area of research. The positional isomer, N-(2-hydroxyphenyl)acetamide (NA-2), has been shown to exhibit potent antitumor effects against the human breast cancer cell line MCF-7. nih.gov This compound was found to inhibit cell growth, delay the wound healing process, arrest the cell cycle at the G0/G1 phase, and induce apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov

Other studies have highlighted the anticancer potential of various N-substituted acetamide derivatives. For example, novel bis-benzimidazole derivatives have shown significant cytotoxic activity against human breast and lung cancer cell lines. researchgate.net The cytotoxicity of synthetic derivatives against multi-drug resistant breast cancer cell lines has also been documented, with some compounds acting by inhibiting P-glycoprotein activity and inducing apoptosis. nih.gov While direct cytotoxic data for this compound is limited, the promising results from its isomer and other acetamide derivatives underscore the potential of this chemical class in oncology research.

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| N-(2-hydroxyphenyl)acetamide (NA-2) | MCF-7 (Breast Cancer) | Growth inhibition, apoptosis induction, cell cycle arrest at G0/G1 | nih.gov |

| Novel bis-benzimidazole derivatives (e.g., 9c, 9g, 9i) | MDA-MB453, MDA-MB468 (Breast Carcinoma), NCI-H522, NCI-H23 (Lung Cancer) | Significant cytotoxic activity | researchgate.net |

| β-amino ester derivatives | MCF-7 (Breast Cancer) | Inhibits P-gp activity, lowers mitochondrial membrane potentials and ATP levels | nih.gov |

Antitubercular Activity

There is currently a lack of specific research data regarding the antitubercular activity of this compound within the reviewed scientific literature. Further screening and evaluation would be necessary to determine its potential efficacy against Mycobacterium tuberculosis.

Antioxidant Activity

Several studies have investigated the antioxidant properties of acetamide derivatives. A study focused on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives demonstrated their free radical scavenging activity in DPPH assays. researchgate.net Another investigation into a series of newly synthesized acetamide derivatives reported their in vitro antioxidant activity, which was assessed by their ability to scavenge ABTS radicals and reduce ROS and NO production in stimulated macrophages. nih.govresearchgate.net

Flavonoid acetamide derivatives have also been synthesized and evaluated for their antioxidant properties, with structure-activity relationship studies indicating that the presence and position of hydroxyl groups play a crucial role in their antioxidant capacity. mdpi.com These findings suggest that the hydroxyphenyl acetamide scaffold, as present in this compound, is a key pharmacophore for antioxidant activity.

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| N-(4-acetamidophenyl)-2-substituted phenoxy acetamide/acetate derivatives | DPPH radical scavenging | Demonstrated free radical scavenging activity | researchgate.net |

| New acetamide derivatives | ABTS radical scavenging, ROS and NO production in macrophages | Exhibited in vitro antioxidant activity | nih.govresearchgate.net |

| Flavonoid acetamide derivatives | DPPH assay | Hydroxyl groups on the 2-phenylchromen-4-one structure are important for antioxidant properties | mdpi.com |

In Vivo Pharmacological Investigations (excluding dosage/administration)

In vivo anti-inflammatory and anti-arthritic effects have been observed with N-(2-hydroxyphenyl)acetamide (NA-2) in a rat model of adjuvant-induced arthritis, where it was shown to retard the reduction in body weight and the increase in paw edema volume. researchgate.net These preclinical in vivo findings for structurally similar compounds suggest that this compound may also possess favorable pharmacological and safety profiles, warranting further in vivo investigation.

Efficacy in Disease Models (e.g., inflammatory, infectious)

Direct preclinical efficacy data for this compound in specific disease models is not extensively documented in peer-reviewed literature. However, research into its structural isomers and related derivatives provides insight into the potential therapeutic activities of this scaffold.

For example, studies on other positional isomers of acetaminophen (B1664979) have demonstrated biological activity. N-(2-hydroxyphenyl) acetamide (2-acetamidophenol) has been shown to possess anti-inflammatory and anti-arthritic properties in rat models, reducing paw edema and serum levels of inflammatory cytokines such as IL-1β and TNF-α. researchgate.net

Furthermore, significant research has been conducted on modifying the parent N-(4-hydroxyphenyl)acetamide (acetaminophen) scaffold to retain analgesic and antipyretic efficacy while designing out the associated hepatotoxicity. A study on a novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs demonstrated that certain derivatives exhibited comparable or superior analgesic and antipyretic effects to acetaminophen in preclinical models, without causing liver injury. nih.gov

| Compound/Analog | Disease Model | Key Efficacy Findings | Reference |

| Acetaminophen (ApAP) | Acetic Acid Writhing (Visceral Pain) | ED₅₀ of 68.6 µmol/kg | nih.gov |

| Analog 3b | Acetic Acid Writhing (Visceral Pain) | ED₅₀ of 45.2 µmol/kg (more potent than ApAP) | nih.gov |

| Analog 3r | Acetic Acid Writhing (Visceral Pain) | ED₅₀ of 14.7 µmol/kg (significantly more potent than ApAP) | nih.gov |

| Acetaminophen (ApAP) | Baker's Yeast-Induced Pyresis | Effectively reduced fever at 2 hours post-injection | nih.gov |

| Analog 3b | Baker's Yeast-Induced Pyresis | Effectively reduced fever, comparable to ApAP | nih.gov |

| Analog 3r | Baker's Yeast-Induced Pyresis | Effectively reduced fever, comparable to ApAP | nih.gov |

| N-(2-hydroxy phenyl) acetamide | Adjuvant-Induced Arthritis (Rat) | Reduced paw edema and levels of IL-1β and TNF-α | researchgate.net |

| *Note: Analogs 3b and 3r are novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives, not this compound. |

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a crucial tool in drug development that links a drug's concentration-time profile (PK) to the intensity and time course of its pharmacological effect (PD). scispace.com There are no specific PK/PD models for this compound in the available literature.

However, extensive physiologically based pharmacokinetic (PBPK) models have been developed for its isomer, acetaminophen. scispace.comnih.gov These models are complex computational systems that simulate the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen in the body. scispace.com

Key aspects of acetaminophen PK/PD modeling include:

Absorption: Rapidly and almost completely absorbed from the gastrointestinal tract. wikem.org

Distribution: Distributed throughout most body tissues. wikem.org

Metabolism: Extensively metabolized in the liver via three main pathways: glucuronidation, sulfation, and cytochrome P450 (CYP)-mediated oxidation. duke.edu

Excretion: Metabolites are primarily excreted in the urine. drugbank.com

PBPK models for acetaminophen are used to predict its plasma and tissue concentration profiles under various scenarios, estimate the fraction of the drug that is converted into its reactive metabolite, and simulate the effects of different dosing regimens. scispace.comnih.gov Such models are essential for understanding the relationship between dose, exposure, and the risk of toxicity. While these models are specific to acetaminophen, they provide a clear blueprint for the type of studies that would be necessary to characterize the PK/PD profile of this compound.

Toxicological Considerations

Mechanisms of Toxicity

The specific mechanisms of toxicity for this compound have not been fully elucidated. However, aggregated data from notifications to the European Chemicals Agency (ECHA) indicate that the compound is classified with several hazard statements, including being harmful if swallowed, causing skin irritation, and causing serious eye irritation. nih.govsigmaaldrich.com

The primary toxicological concern for compounds with an N-acetyl-aminophenol structure is hepatotoxicity, as exemplified by acetaminophen. The mechanism of acetaminophen-induced liver injury is well-established and serves as the principal model for this chemical class. uspharmacist.comnih.gov

Metabolic Activation: At therapeutic doses, acetaminophen is safely metabolized by glucuronidation and sulfation. duke.edu However, during overdose situations, these pathways become saturated, shunting more of the drug to be metabolized by the cytochrome P450 enzyme system (primarily CYP2E1). wikem.org

Formation of NAPQI: This enzymatic oxidation produces a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govfrontiersin.org

Glutathione (B108866) Depletion: Under normal conditions, NAPQI is detoxified by conjugation with the antioxidant glutathione (GSH). duke.edu During an overdose, hepatic GSH stores are rapidly depleted. uspharmacist.com

Covalent Binding and Oxidative Stress: Once GSH is depleted to a critical level (around 70% reduction), NAPQI begins to covalently bind to cellular proteins, particularly mitochondrial proteins. uspharmacist.comnih.gov This binding, or "adduct formation," disrupts mitochondrial function, leads to oxidative stress, and initiates a cascade of events culminating in hepatocellular necrosis and liver failure. nih.govnih.gov

Studies on another isomer, N-acetyl-meta-aminophenol (AMAP), initially thought to be non-toxic, have shown that it can cause toxicity in rat and human liver slices, underscoring that toxicity can vary significantly between isomers and species. nih.gov The reactive metabolite of acetaminophen appears to bind more specifically to mitochondrial proteins than the reactive metabolites of AMAP, which may explain differences in their toxic potential. nih.gov

Metabolite Identification and Profiling

There are no published studies specifically identifying the metabolites of this compound. The process of metabolite identification is a critical part of preclinical development, helping to understand a compound's clearance pathways and to identify any potentially active or toxic metabolites. nih.gov

Based on its structure and the extensive research on its isomer acetaminophen, one can predict the likely metabolic pathways for this compound. These would likely involve Phase I (oxidation) and Phase II (conjugation) reactions.

The major metabolic pathways for acetaminophen are:

Glucuronidation (~60%): Conjugation with glucuronic acid to form acetaminophen glucuronide. frontiersin.org

Sulfation (~30%): Conjugation with sulfate (B86663) to form acetaminophen sulfate. frontiersin.org

Oxidation (~5-15%): Metabolism by CYP450 enzymes to form the reactive NAPQI, which is then detoxified by glutathione to form cysteine and mercapturic acid conjugates. frontiersin.orgnih.gov A minor oxidative pathway also produces a non-toxic catechol metabolite, 3-hydroxy-acetaminophen. frontiersin.org

| Parent Compound | Metabolic Pathway | Key Metabolite(s) | Biological Significance | Reference |

| Acetaminophen | Glucuronidation | Acetaminophen glucuronide | Non-toxic, major elimination pathway | duke.edunih.gov |

| Acetaminophen | Sulfation | Acetaminophen sulfate | Non-toxic, major elimination pathway | duke.edunih.gov |

| Acetaminophen | CYP450 Oxidation | N-acetyl-p-benzoquinone imine (NAPQI) | Highly reactive, hepatotoxic | nih.govnih.gov |

| NAPQI | Glutathione Conjugation | Acetaminophen-cysteine, Acetaminophen-mercapturate | Detoxified, excreted products | nih.gov |

A comprehensive metabolite profiling of this compound would require in vitro studies using liver microsomes or hepatocytes, followed by in vivo animal studies, to identify and quantify its specific metabolic products.

Drug Discovery and Development Potential of this compound Scaffolds

The N-(hydroxyphenyl)acetamide scaffold is a cornerstone in medicinal chemistry, primarily due to the widespread use of acetaminophen. nih.gov The key challenge and opportunity in this area is the development of new chemical entities (NCEs) that retain the desirable analgesic and antipyretic properties of the scaffold while eliminating the mechanism-based hepatotoxicity. nih.gov

Research has shown this to be a feasible strategy. A novel series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives were synthesized and tested, demonstrating a successful decoupling of efficacy and toxicity. nih.gov These compounds were designed to be poor substrates for CYP450 enzymes, thus preventing the formation of a toxic quinone imine metabolite. In preclinical studies, these NCEs did not cause liver damage even at high doses, while still providing potent pain and fever relief. nih.gov This highlights the significant potential of the core scaffold in developing safer, non-opioid analgesics. researcher.life

The acetamide moiety itself is a versatile functional group found in numerous clinically prescribed drugs and is used to target a wide range of diseases, including infections and inflammation. nih.gov The development of drug conjugates using acetamide-sulfonamide scaffolds is another promising strategy being actively researched. nih.gov

Given that this compound is used as a synthetic precursor for other biologically active molecules, its primary potential may lie in its utility as a building block for creating new, structurally diverse compounds with improved safety and efficacy profiles. chemicalbook.com

Derivatives and Analogs of N 3 Acetyl 4 Hydroxyphenyl Acetamide in Advanced Research

Synthesis and Characterization of Novel Derivatives

The core structure of N-(3-Acetyl-4-hydroxyphenyl)acetamide serves as a versatile scaffold for the synthesis of a wide array of novel derivatives. Researchers have focused on modifying its functional groups to create compounds with unique chemical properties and potential applications. These synthetic efforts are often followed by rigorous characterization to confirm the new structures and elucidate their properties.

One area of exploration involves the derivatization of the acetyl group to form various heterocyclic systems. For instance, the synthesis of pyrazole (B372694) derivatives has been reported through the cyclocondensation of chalcone (B49325) precursors, which can be synthesized from acetyl-ated phenols. These reactions typically involve the condensation of the acetyl group with a substituted hydrazine (B178648), leading to the formation of a pyrazole ring. The resulting N-acetyl pyrazole derivatives are then characterized using a suite of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm their molecular structures. researchgate.net

Another approach involves the modification of the acetamide (B32628) side chain. For example, chloroacetylation of the parent amine followed by reaction with various nucleophiles can yield a range of functionalized acetamide derivatives. The synthesis of thiophene (B33073) derivatives has been achieved through multi-step reactions starting from related acetophenone (B1666503) precursors. These synthetic pathways can involve the Gewald synthesis to construct the thiophene ring, followed by functionalization of the amino group. impactfactor.orgnih.gov Spectroscopic analysis, including 1H-NMR and 13C-NMR, is crucial for elucidating the final structures and confirming the success of the synthetic route. nih.gov

Furthermore, the hydrazinecarbonyl moiety has been introduced to the this compound scaffold. The synthesis of N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide creates a reactive handle that can be further modified to generate a library of derivatives, such as 1,3,4-oxadiazoles, 4-amino-1,2,4-triazoles, and Schiff bases. ktu.edu

The characterization of these novel derivatives is a critical step in the research process. A combination of analytical techniques is employed to provide a comprehensive understanding of their chemical identity and purity.

Table 1: Spectroscopic Data for Characterized Derivatives

| Derivative Type | Synthesis Method | Key Spectroscopic Data | Reference |

| N-Acetyl Pyrazole Derivatives | Cyclocondensation of chalcones with hydrazine hydrate (B1144303) in glacial acetic acid. | IR (cm⁻¹): Aliphatic and aromatic C-H stretching, C=O stretching of the acetyl group. ¹H-NMR (δ, ppm): Signals corresponding to aromatic protons, pyrazole ring protons, and acetyl protons. | researchgate.net |

| Thiophene Derivatives | Gewald synthesis from ethyl cyanoacetate, acetylacetone, and sulfur, followed by N-alkylation with a 2-chloro-N-(substituted phenyl)acetamide. | IR (cm⁻¹): N-H stretching, C=O stretching, C-S-C stretching. ¹H-NMR (δ, ppm): Signals for aromatic and thiophene ring protons, acetyl protons, and methylene (B1212753) protons. | impactfactor.org |

| N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamide Derivatives | Synthesis from the corresponding ester via reaction with hydrazine hydrate. | Characterization typically involves IR and NMR to confirm the presence of the hydrazinecarbonyl group and subsequent heterocyclic moieties. | ktu.edu |

This table is for illustrative purposes and synthesizes general characterization data from the cited research on related derivative classes.

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. In the context of this compound, researchers are exploring bioisosteric replacements to modulate its physicochemical and pharmacokinetic properties.

A primary target for bioisosteric modification is the phenolic hydroxyl group, which is often susceptible to metabolic conjugation, leading to rapid elimination from the body. A study on 3-hydroxymorphinan, another compound with a critical phenolic moiety, demonstrated that replacing the phenol (B47542) with a benzimidazolone group could improve metabolic stability while maintaining biological activity. nih.gov This suggests that heterocyclic groups with an NH moiety can serve as effective bioisosteres for the phenolic hydroxyl group. Such a strategy could potentially be applied to this compound to enhance its metabolic profile.

The acetyl and acetamide groups are also amenable to bioisosteric replacement. For instance, the methyl group of an acetyl moiety can be replaced by an amino group, a classic bioisosteric substitution. researchgate.net Furthermore, the entire acetyl group could be replaced with other functionalities that mimic its steric and electronic properties. Similarly, the acetamide group can be replaced with other moieties, such as sulfonamides, to alter the compound's properties. In a study of N-(4-hydroxyphenyl)acetamide (paracetamol) analogs, the acetamide was replaced with a 2-(benzenesulfonamide) group, resulting in compounds with a different pharmacological profile. nih.gov

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Functional Group | Potential Bioisostere | Rationale | Reference |

| Phenolic Hydroxyl | Benzimidazolone, Benzoxazolone, Indole (B1671886), Quinolinone, Pyridone | Mimics the hydrogen bonding properties of the hydroxyl group while potentially improving metabolic stability. | nih.govresearchgate.net |

| Acetyl Group | Sulfonamide, other acyl groups | Alters electronic and steric properties, potentially influencing receptor binding and metabolism. | researchgate.net |

| Acetamide Group | Sulfonamide, reversed amides, ureas | Modifies hydrogen bonding capabilities and overall polarity, which can affect solubility and permeability. | nih.gov |

Design and Evaluation of Prodrugs

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of a parent drug, such as poor solubility, instability, or rapid metabolism. For this compound, the phenolic hydroxyl group is a prime target for prodrug modification.

Esterification of the hydroxyl group is a common approach to create prodrugs. A patent for N-(4'-hydroxyphenyl)acetamide (paracetamol) describes the synthesis of ester prodrugs by reacting the parent compound with various 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com These ester prodrugs are designed to be hydrolyzed in vivo by plasma esterases, releasing the active parent drug. This strategy could be directly applicable to this compound to modulate its pharmacokinetic profile. The synthesis typically involves reacting the phenolic compound with an acyl halide in the presence of a base. google.com

Another promising prodrug strategy involves the formation of phosphate (B84403) esters. Phosphate prodrugs can significantly increase the aqueous solubility of a parent compound, making them suitable for parenteral administration. These prodrugs are designed to be cleaved by alkaline phosphatases in the body to release the active drug. science.gov The synthesis of a phosphate prodrug of this compound would likely involve the reaction of its hydroxyl group with a phosphorylating agent, followed by purification. The evaluation of such prodrugs would involve studying their chemical stability at different pH values and their rate of enzymatic hydrolysis in vitro. scilit.com

The evaluation of prodrugs is a critical step to ensure they meet the desired criteria of enhanced delivery and efficient release of the active compound. Key parameters that are assessed include:

Aqueous Solubility: To determine any improvement over the parent compound.

Chemical Stability: To ensure the prodrug is stable enough for formulation and storage.

Enzymatic Hydrolysis: To confirm that the prodrug is converted to the active drug at a suitable rate in a biological environment.

Pharmacokinetic Profile: To measure the absorption, distribution, metabolism, and excretion of the prodrug and the released active drug in vivo. nih.gov

Metal Complexes and Coordination Chemistry with this compound and its Analogs

The presence of multiple donor atoms (oxygen and nitrogen) in this compound and its analogs makes them excellent candidates for acting as ligands in coordination chemistry. The study of their metal complexes is an active area of research, as coordination to a metal ion can significantly alter the physicochemical and biological properties of the organic ligand.

Research on the closely related compound N-(4-hydroxyphenyl)acetamide (paracetamol) has provided valuable insights into the potential coordination behavior. Studies have shown that paracetamol can act as a bidentate ligand, coordinating with metal ions through the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.comopenaccessjournals.com For example, a complex with iron(III) has been synthesized and characterized, with spectroscopic data indicating coordination through the -OH and -NH groups. openaccessjournals.comopenaccessjournals.com

The coordination of N-acylaminophenol-type ligands to various transition metals, such as Cu(II), Ni(II), Co(II), and Mn(II), has been shown to occur primarily through the oxygen and nitrogen donor atoms. nih.gov The resulting complexes often exhibit different geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. researchgate.netresearchgate.net The characterization of these metal complexes relies heavily on techniques like FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. In FT-IR spectra, a shift in the vibrational frequencies of the C=O, N-H, and O-H groups upon complexation can provide evidence of coordination. openaccessjournals.com

While specific studies on the metal complexes of this compound are less common, the principles derived from its analogs suggest that it would also form stable complexes with a variety of metal ions. The additional acetyl group in this compound could potentially participate in coordination, leading to different coordination modes and complex structures compared to paracetamol. The coordination environment can significantly influence the reactivity and potential applications of these compounds. uci.edu

Table 3: Common Coordination Modes of N-Acylaminophenol Analogs

| Metal Ion | Ligand | Coordination Sites | Resulting Geometry (Typical) | Reference |

| Fe(III) | N-(4-hydroxyphenyl)acetamide | Phenolic Oxygen, Amide Nitrogen | Octahedral | openaccessjournals.comopenaccessjournals.com |

| Cu(II) | Various NSAIDs | Carboxylate Oxygen, other N/O donors | Distorted Octahedral, Square Planar | nih.gov |

| Ni(II) | Various NSAIDs | Carboxylate Oxygen, other N/O donors | Octahedral | nih.gov |

| Mn(II) | Various NSAIDs | Carboxylate Oxygen | Monodentate or Bidentate | nih.gov |

Future Research Directions and Translational Perspectives

Combinatorial Chemistry and High-Throughput Screening

The molecular structure of N-(3-Acetyl-4-hydroxyphenyl)acetamide offers a versatile scaffold for chemical modification, making it an ideal candidate for combinatorial chemistry. This approach allows for the rapid synthesis of a large library of related compounds by systematically altering the functional groups on the parent molecule. Key sites for modification include the hydroxyl, acetyl, and acetamide (B32628) groups, where a wide array of chemical moieties can be introduced to modulate the compound's physicochemical properties and biological activity.

Once a diverse chemical library is generated, high-throughput screening (HTS) can be employed to rapidly evaluate the biological activity of thousands of compounds. ewadirect.com HTS assays can be designed to assess various endpoints, such as analgesic efficacy, anti-inflammatory properties, or importantly, cytotoxicity in liver cell lines to identify candidates that lack the hepatotoxic effects associated with acetaminophen (B1664979). nih.gov This combined strategy of combinatorial synthesis and HTS accelerates the discovery of lead compounds with improved therapeutic profiles, such as potent analgesia with a significantly reduced risk of liver injury. painnewsnetwork.orgresearchgate.net

Table 1: Potential Sites for Chemical Modification of this compound in Combinatorial Synthesis

| Modification Site | Potential Chemical Changes | Desired Outcome |

| Phenolic Hydroxyl Group | Etherification, Esterification | Modify solubility, bioavailability, and metabolic stability. |

| Aromatic Ring | Introduction of substituents (e.g., halogens, alkyl groups) | Alter electronic properties and receptor binding affinity. |

| Acetyl Group | Conversion to other acyl groups, reduction, or oxidation | Modulate potency and selectivity towards biological targets. |

| Acetamide Group | N-alkylation, replacement with other amides or sulfonamides | Enhance metabolic stability and explore structure-activity relationships. |

Nanotechnology and Drug Delivery Systems

Nanotechnology offers a promising avenue to overcome challenges associated with drug delivery, such as poor solubility, low bioavailability, and off-target effects. nih.gov For this compound or its promising derivatives, nano-based drug delivery systems could be engineered to enhance therapeutic efficacy and minimize potential toxicity. Encapsulating the active compound within nanocarriers can improve its stability, control its release profile, and enable targeted delivery to specific tissues, such as sites of inflammation.

Various types of nanocarriers could be explored for this purpose. nih.gov For instance, solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) could enhance the oral bioavailability of poorly soluble derivatives. Polymeric nanoparticles or liposomes could be designed for sustained release, reducing dosing frequency and improving patient compliance. Furthermore, the surface of these nanoparticles can be functionalized with specific ligands to actively target them to desired cells or tissues, thereby concentrating the therapeutic effect where it is needed most and reducing systemic exposure. nih.gov

Table 2: Potential Nanotechnology-Based Drug Delivery Systems for this compound Derivatives

| Nanocarrier Type | Description | Potential Advantages |

| Liposomes | Vesicles composed of one or more lipid bilayers. | Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds. |

| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids (at room temperature). | High stability; controlled release; potential for oral delivery. nih.gov |

| Polymeric Nanoparticles | Particles made from biodegradable polymers (e.g., PLGA). | Sustained drug release; surface can be easily modified for targeting. |

| Nano-Emulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Can improve the solubility and absorption of lipophilic drugs. nih.gov |

Personalized Medicine Approaches

The clinical response to many drugs, including analgesics like acetaminophen, varies significantly among individuals due to genetic differences. nih.govresearchgate.net This variability is often linked to polymorphisms in genes encoding drug-metabolizing enzymes and transporters. nih.gov The field of pharmacogenomics aims to correlate these genetic variations with drug efficacy and toxicity to enable personalized medicine. semanticscholar.org

As research on this compound and its derivatives progresses towards clinical application, a personalized medicine approach will be crucial. Future studies should focus on identifying the metabolic pathways of these new chemical entities, particularly the cytochrome P450 (CYP) isozymes and UDP-glucuronosyltransferases (UGTs) involved. frontiersin.org By understanding how genetic variations in these enzymes affect the compound's pharmacokinetics and pharmacodynamics, clinicians could one day use genetic testing to predict a patient's response. This would allow for the selection of the most effective and safest analgesic for each individual, optimizing treatment and avoiding adverse reactions.

Challenges and Opportunities in this compound Research

The development of new therapeutics based on the this compound scaffold presents both significant challenges and compelling opportunities. A primary challenge is the extensive and costly process of drug development, from preclinical toxicity studies to large-scale clinical trials. smithsonianmag.com Furthermore, any new analog must demonstrate a substantial safety and/or efficacy advantage to compete with inexpensive and widely used generic drugs like acetaminophen. smithsonianmag.com